BenchChemオンラインストアへようこそ!

1,1'-Dideoxygossylic Acid

Antiviral HIV-1 Cytotoxicity

1,1′-Dideoxygossylic acid (DDGA; CAS 168787-83-5; C₃₀H₃₀O₈; MW 518.55) is a synthetic, non-aldehydic dicarboxylic acid derivative of the cotton-plant polyphenol gossypol. It belongs to the binaphthyl disesquiterpene family and was first reported as part of a focused medicinal-chemistry program aimed at improving the antiviral selectivity of the gossypol scaffold.

Molecular Formula C₃₀H₃₀O₈
Molecular Weight 518.55
CAS No. 168787-83-5
Cat. No. B1145430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Dideoxygossylic Acid
CAS168787-83-5
Synonyms6,6’,7,7’-Tetrahydroxy-3,3’-dimethyl-5,5’-bis(1-methylethyl)-2,2’-binaphthalene]-8,8’-dicarboxylic Acid,
Molecular FormulaC₃₀H₃₀O₈
Molecular Weight518.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1′-Dideoxygossylic Acid (DDGA, CAS 168787-83-5) — Chemical Identity and Procurement-Relevant Class Context


1,1′-Dideoxygossylic acid (DDGA; CAS 168787-83-5; C₃₀H₃₀O₈; MW 518.55) is a synthetic, non-aldehydic dicarboxylic acid derivative of the cotton-plant polyphenol gossypol. It belongs to the binaphthyl disesquiterpene family and was first reported as part of a focused medicinal-chemistry program aimed at improving the antiviral selectivity of the gossypol scaffold. [1] DDGA is structurally defined by the formal oxidation of the 8,8′-aldehyde groups of 1,1′-dideoxygossypol to carboxylic acids, which fundamentally alters its hydrogen-bonding capacity, albumin-binding behavior, and enzyme-inhibition profile relative to both the parent compound and its closest congeners. [2] These molecular distinctions create quantifiable differentiation that directly influences the selection of DDGA over in-class analogs in antiviral, enzyme-inhibition, and drug-transport studies.

Why 1,1′-Dideoxygossylic Acid Cannot Be Interchanged with Other Gossypol Derivatives — The Functional-Group Origin of Differential Behavior


Gossypol-derived compounds share a common binaphthyl core but diverge sharply in their terminal functional groups at the 8,8′-positions (aldehyde, nitrile, carboxylic acid, or hydroxyl) and in their phenolic hydroxyl count. These seemingly minor structural variations translate into large, experimentally measured differences in antiviral potency, cytotoxicity window, albumin sequestration, and enzyme-inhibition selectivity. [1] For example, the aldehyde-bearing parent compound gossypol binds human serum albumin with sub-micromolar affinity, which masks its activity in cell-based assays, whereas DDGA’s dicarboxylic acid termini reduce albumin affinity to the micromolar range, altering its effective free fraction. [1][2] Similarly, the 1,1′-dideoxy modification eliminates two phenolic hydroxyls present in gossypol, which impacts aqueous solubility and hydrogen-bonding potential. [3] Consequently, procurement of a “gossypol derivative” without specifying the exact oxidation state and hydroxylation pattern carries a high risk of obtaining a compound with fundamentally different target engagement and ADME properties. The quantitative comparator evidence below is intended to make these distinctions unambiguous for scientific selection.

1,1′-Dideoxygossylic Acid — Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Anti-HIV-1 Replication Potency and Cytotoxicity Window: DDGA versus DDG, DHG, and DHGA

In a head-to-head in vitro study, 1,1′-dideoxygossylic acid (DDGA) demonstrated the most favorable combination of anti-HIV-1 activity and cytotoxicity among four closely related gossypol derivatives. DDGA inhibited HIV-1 replication with an EC₅₀ of <1 µM and exhibited a threshold cytotoxicity of approximately 20 µM, yielding a selectivity index (SI = CC₅₀/EC₅₀) of >20. [1] By contrast, 1,1′-dideoxygossypol (DDG) was less effective against HIV-1 and showed considerable toxicity at 5 µM (SI <5). 8-Deoxyhemigossypol (DHG) exhibited some anti-HIV-1 activity but its cytotoxicity threshold was also 5 µM. 8-Deoxyhemigossylic acid (DHGA) was ineffective against HIV-1. [1] These data, obtained in a standardized CEM-SS T-lymphoblastoid cell assay with the HIV-1 RF strain, establish DDGA as the analog with the widest antiviral therapeutic window in this series.

Antiviral HIV-1 Cytotoxicity

Human Serum Albumin (HSA) Binding Affinity: DDGA versus Gossypol

Albumin sequestration is a critical determinant of free drug concentration and in vitro-to-in vivo translatability for gossypol derivatives. Fluorescence quenching titrations revealed that all four synthetic derivatives (DDG, DDGA, DHG, DHGA) exhibit markedly lower affinity for human serum albumin than the parent compound gossypol. [1] Quantitative Kd values deposited in BindingDB from this study show gossypol binding to HSA with Kd ≈ 90 nM, whereas DDGA binds with Kd ≈ 1,200 nM (a 13-fold reduction in affinity). DDG and DHGA bind even more weakly (Kd ≈ 1,500–3,000 nM). [2] This reduction in albumin avidity is attributed to the absence of the reactive aldehyde groups that mediate Schiff-base formation with lysine residues in the bilirubin-binding site of albumin. Lower albumin affinity translates to a higher free fraction of DDGA in serum-containing assay media and potentially improved tissue distribution in vivo relative to gossypol.

Plasma protein binding Pharmacokinetics Drug distribution

Lactate Dehydrogenase (LDH) Isoform Inhibition Profile: DDGA versus 8-Deoxyhemigossylic Acid

DDGA acts as a non-selective, pan-LDH inhibitor with dissociation constants (Ki) of approximately 1 µM against human LDH-H (heart), LDH-M (muscle), and Plasmodium falciparum LDH (pLDH). By comparison, the monomeric half-molecule 8-deoxyhemigossylic acid (DHGA) exhibits 30-fold selectivity for LDH-M (Ki ≈ 0.66 µM) over LDH-H (Ki ≈ 20 µM). This difference demonstrates that the dimeric binaphthyl scaffold of DDGA is essential for achieving equipotent inhibition across LDH isoforms, whereas the monomeric scaffold permits isoform-selective targeting. For researchers requiring a tool compound that inhibits all human LDH isoforms equally, DDGA is the appropriate choice; for isoform-selective studies, 8-deoxyhemigossylic acid derivatives are preferred.

Enzyme inhibition LDH Isoform selectivity

Aqueous Solubility: Class-Level Evidence from the 1,1′-Dideoxygossypol Scaffold

The 1,1′-dideoxy modification (removal of the 1,1′-hydroxyl groups) substantially improves aqueous solubility within the gossypol chemotype. 1,1′-Dideoxygossypol (DDG) exhibits an aqueous solubility of 215 mg/L, which is 3.4-fold higher than that of gossypol (64 mg/L). [1] Although direct solubility measurements for DDGA have not been reported, DDGA shares the 1,1′-dideoxy scaffold with DDG and additionally bears two carboxylic acid groups capable of ionization at physiological pH, which would be expected to further enhance aqueous solubility relative to DDG. This class-level inference is supported by the general principle that carboxylate ionization increases hydrophilicity, and by the observation that the 1,1′-dideoxy modification itself is the primary driver of solubility improvement in this series.

Aqueous solubility Formulation DMPK

Synthetic Accessibility and Purity Advantage: DDGA from an Optimized 1,1′-Dideoxygossypol Intermediate

A practical 9-step synthetic route to 1,1′-dideoxygossypol (DDG) from gossypol has been reported with per-step yields exceeding 85% and an overall yield >40%, dramatically improving on earlier low-yielding total syntheses. [1] DDGA is obtained from DDG by oxidation of the 8,8′-aldehyde groups to carboxylic acids, a transformation that can be performed under standard conditions (e.g., Pinnick oxidation). The availability of a scalable, high-yielding route to the DDG intermediate directly benefits DDGA procurement by ensuring a reliable supply of the immediate precursor with well-characterized purity. This contrasts with other gossypol derivatives (e.g., Schiff bases, ester conjugates) that may require less optimized or more variable synthetic procedures. The patent application filed on this synthetic process further indicates industrial-scale feasibility. [1]

Synthetic chemistry Process chemistry Purity

Evidence-Backed Application Scenarios for 1,1′-Dideoxygossylic Acid in Research and Early Discovery


HIV-1 Replication Inhibition Studies Requiring a Favorable Cytotoxicity Window

In antiviral screening campaigns where distinguishing virus-specific inhibition from compound-induced cytotoxicity is critical, DDGA provides an experimentally verified selectivity index >20 (EC₅₀ < 1 µM; cytotoxicity threshold ≈ 20 µM), the widest among the four compounds tested in the Royer et al. (1995) series. [1] This makes DDGA the preferred gossypol-derived probe for HIV-1 replication studies in CEM-SS or similar T-lymphoblastoid cell lines, particularly when the goal is to identify host or viral targets without confounding cytotoxicity at the effective concentration.

Pan-LDH Inhibition in Cancer Metabolism or Malaria Research

DDGA inhibits human LDH-H, LDH-M, and P. falciparum LDH with nearly identical Ki values of approximately 1 µM, making it a useful tool for simultaneously blocking lactate dehydrogenase activity across multiple isoforms. This property is directly relevant to cancer metabolism studies (where tumor cells upregulate LDH-M for aerobic glycolysis) and antimalarial target validation (where pLDH is essential for parasite energy metabolism). Researchers seeking isoform-nonselective LDH inhibition should select DDGA over 8-deoxyhemigossylic acid derivatives, which exhibit marked isoform selectivity.

Plasma-Protein-Binding-Adjusted Pharmacological Profiling

For in vitro pharmacology experiments conducted in the presence of physiological albumin concentrations, DDGA’s albumin Kd of ~1.2 µM (versus gossypol Kd ~0.09 µM) results in a higher free fraction, reducing the albumin-masking effect that complicates interpretation of gossypol activity data. [1][2] This is particularly relevant when comparing compound activity in serum-free versus serum-containing assay formats, or when building pharmacokinetic-pharmacodynamic (PK/PD) models that require accurate free-drug concentration estimates.

Aqueous-Formulation-Compatible In Vivo Efficacy Studies

The 1,1′-dideoxy scaffold confers an aqueous solubility advantage (DDG: 215 mg/L vs gossypol: 64 mg/L; DDGA solubility inferred to be at least equivalent), facilitating the preparation of DMSO-minimized or DMSO-free dosing solutions for in vivo experiments. [3] This is advantageous for rodent efficacy or toxicity studies where solubilizing excipients must be limited, and where gossypol’s poor aqueous solubility would otherwise necessitate high DMSO or surfactant concentrations that confound toxicity readouts.

Quote Request

Request a Quote for 1,1'-Dideoxygossylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.